Cy5-ProTx-II
Description
Physiological Significance of NaV Channels in Excitable Tissues and Signaling Pathways
Voltage-gated sodium channels (NaV) are indispensable proteins responsible for the initiation and propagation of action potentials in excitable cells, such as neurons, muscle cells, and neuroendocrine cells. guidetopharmacology.orgbiorxiv.org Their primary function is to allow the rapid influx of sodium ions across the cell membrane in response to changes in membrane potential, leading to depolarization. researchgate.net This fundamental process underlies nerve impulse transmission, muscle contraction, and the regulation of neurotransmitter release. guidetopharmacology.orgphysiology.org
The mammalian NaV family consists of nine subtypes (NaV1.1–NaV1.9), each encoded by a distinct gene (SCN1A-SCN11A). biorxiv.orgnih.gov These subtypes exhibit specific expression patterns in various tissues, which dictates their unique physiological roles. biorxiv.org For instance, NaV1.4 is predominant in skeletal muscle, NaV1.5 in cardiac myocytes, and NaV1.7, NaV1.8, and NaV1.9 are primarily found in peripheral sensory neurons. biorxiv.orgacs.org This differential distribution is critical; for example, NaV channels in sensory neurons are essential for transducing sensory stimuli into electrical signals that the nervous system can interpret. physiology.org Beyond their well-established role in excitable cells, NaV channels are also present at lower levels in non-excitable cells, although their physiological functions in these contexts are still being elucidated. guidetopharmacology.org Developmental processes such as synaptogenesis and cell differentiation are also influenced by the expression of NaV channels. frontiersin.org
NaV Channels as Fundamental Targets in Neuroscience Research
Given their central role in neuronal excitability, NaV channels have become fundamental targets in neuroscience research and for the development of therapeutics for a wide range of neurological disorders. biorxiv.orgfrontiersin.org Dysfunctional NaV channel activity is implicated in the pathophysiology of conditions like epilepsy, chronic pain, cardiac arrhythmias, and multiple sclerosis. nih.govacs.org
Genetic studies have been pivotal in highlighting the importance of specific NaV subtypes. For example, human genetic evidence has strongly linked the NaV1.7 channel, encoded by the SCN9A gene, to pain signaling. researchgate.netsmartox-biotech.com Gain-of-function mutations in this gene lead to inherited painful neuropathies, while loss-of-function mutations result in a complete inability to perceive pain (channelopathy-associated indifference to pain). researchgate.netsmartox-biotech.com This makes NaV1.7 a particularly attractive target for the development of novel analgesics. frontiersin.orgresearchgate.net Similarly, mutations in other NaV subtypes are associated with different "channelopathies." acs.org For example, mutations in NaV1.1 are linked to epilepsy, and NaV1.8 and NaV1.9 are also validated targets for pain therapy due to their roles in sensory neuron hyperexcitability. acs.orgmetrionbiosciences.com The development of subtype-selective drugs is a major goal, as this could lead to more effective treatments with fewer side effects compared to non-selective sodium channel blockers. biorxiv.orgmetrionbiosciences.com
Overview of Natural Toxin-Derived Peptides as Selective Ion Channel Probes
Animal venoms from creatures like spiders, scorpions, cone snails, and sea anemones are a rich source of potent and selective peptide modulators of ion channels. frontiersin.orgnih.govuq.edu.au These toxins have evolved over millions of years to target the nervous systems of prey and predators, often with high specificity for particular ion channel subtypes. nih.gov This makes them invaluable tools for studying the structure and function of ion channels. nih.govresearchgate.net
Venom-derived peptides can modulate ion channel function in several ways. Some act as pore blockers, physically occluding the channel and preventing ion flow. uq.edu.au Others are "gating modifier toxins" (GMTs), which bind to the voltage-sensing domains (VSDs) of the channel. uq.edu.au This interaction alters the channel's gating kinetics, for example, by shifting the voltage-dependence of activation or inactivation. uq.edu.au Because the VSDs are often less conserved across subtypes than the pore region, GMTs can exhibit remarkable selectivity. uq.edu.au Peptides such as charybdotoxin (B568394) and apamin (B550111) from scorpion and bee venom, respectively, were instrumental in distinguishing between different types of potassium channels. frontiersin.org Similarly, toxins targeting NaV channels have provided deep insights into their function and pharmacology. frontiersin.org
Historical Context of ProTx-II Discovery as a Potent NaV1.7 Inhibitor and its Research Utility
ProTx-II (full name: β/ω-theraphotoxin-Tp2a) is a 30-amino acid peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. wikipedia.orgcreative-peptides.comsmartox-biotech.com It belongs to the inhibitor cystine knot (ICK) family of peptides, a structural motif that confers significant stability. creative-peptides.comfrontiersin.org
ProTx-II was identified as a potent gating modifier of voltage-gated sodium channels. smartox-biotech.com Its significance in neuroscience research surged with the discovery of its high potency and selectivity for the human NaV1.7 subtype. smartox-biotech.commedchemexpress.com Research has shown that ProTx-II inhibits NaV1.7 with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range (approximately 0.3 nM), making it at least 100-fold more selective for NaV1.7 over many other NaV subtypes. researchgate.netwikipedia.orgmedchemexpress.com
Table 1: Inhibitory Potency (IC50) of ProTx-II on Various Human NaV Channel Subtypes
| NaV Subtype | IC50 Value |
| NaV1.2 | 41 nM smartox-biotech.com |
| NaV1.5 | 79 nM smartox-biotech.com |
| NaV1.6 | 26 nM smartox-biotech.com |
| NaV1.7 | ~0.3 nM researchgate.netmedchemexpress.com |
This table presents IC50 values from various studies, which can differ based on experimental conditions.
The mechanism of action involves ProTx-II binding to the voltage-sensor domain II (VSD-II) of the NaV1.7 channel. wikipedia.orgrupress.org This binding traps the voltage sensor in its resting state, shifting the voltage-dependence of channel activation to more positive potentials and thereby inhibiting channel function. wikipedia.orgsmartox-biotech.com Because of its high affinity and selectivity for a key pain target, ProTx-II quickly became a reference compound for studying NaV1.7 and a valuable scaffold for designing new analgesic drugs. smartox-biotech.comrupress.org Its utility extends to the development of binding assays, which are crucial for screening new NaV1.7-selective blockers. researchgate.netsmartox-biotech.com
Properties
Molecular Weight |
close to 4450 g/mol |
|---|---|
Appearance |
dark lyophilized solidPurity rate: > 95 %AA sequence: Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Ser-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Met-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Leu-Trp-OHDisulfide bonds: Cys2-Cys16, Cys9-Cys21, Cys15-Cys25Length (aa): 30 |
Origin of Product |
United States |
Chemical Synthesis and Site Specific Labeling Strategies for Cy5 Protx Ii
Methodologies for the Solid-Phase Peptide Synthesis of ProTx-II
ProTx-II is a 30-amino acid peptide originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. nih.govpeptanova.de Its structure is characterized by an inhibitory cystine knot (ICK) motif, which consists of a compact core stabilized by three disulfide bonds (Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25). peptanova.dercsb.org This structural feature confers remarkable stability to the peptide. vulcanchem.com
The synthetic production of ProTx-II is primarily achieved through automated solid-phase peptide synthesis (SPPS), a robust and widely used methodology. elifesciences.orgfrontiersin.org The standard approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. elifesciences.org Research studies have reported the use of various automated peptide synthesizers, such as the Liberty Blue™ from CEM Inc. and the Biotage Initiator+ Alstra™. elifesciences.orgfrontiersin.org
The synthesis process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin. elifesciences.orgsb-peptide.com Pre-loaded Wang resins, such as ChemMatrix®, are often employed to produce the peptide with a C-terminal acid. elifesciences.org Activation of the incoming amino acids is a critical step to ensure efficient peptide bond formation. Common activation strategies include the use of diisopropylcarbodiimide (DIC) in conjunction with an additive like Oxyma. elifesciences.org To accelerate the coupling and deprotection steps, microwave-assisted synthesis strategies are frequently implemented. elifesciences.org
Following the assembly of the linear 30-amino acid chain, the peptide is cleaved from the resin and all protecting groups are removed, typically using a strong acidolytic cocktail. The subsequent crucial step is the oxidative folding of the linear peptide to form the three specific disulfide bridges that define the native ICK structure. smartox-biotech.com This process can be challenging, as misfolded intermediates with incorrect disulfide linkages can form. frontiersin.org Research into the folding pathways suggests that the C-terminal region of the peptide plays a key role in initiating the correct folding cascade. frontiersin.org
Advanced Bioconjugation Techniques for Cy5 Fluorophore Integration onto ProTx-II (e.g., Click Chemistry, Amine-NHS Ester Coupling)
Site-specific labeling of ProTx-II with a Cy5 fluorophore is essential to create a functional research probe. The goal is to attach the dye at a defined position without compromising the peptide's biological activity. lubio.ch Several bioconjugation techniques are available, with click chemistry being a particularly effective and widely reported method for producing Cy5-ProTx-II. sb-peptide.comresearchgate.net
Click Chemistry: This approach offers high selectivity and efficiency. sb-peptide.com A common strategy involves first synthesizing a modified version of ProTx-II containing a bioorthogonal functional group. For instance, a pentynoic acid (PAM) group, which contains an alkyne, is coupled to the N-terminus of the folded ProTx-II peptide, creating a "PAM-ProTx-II" intermediate. researchgate.net Separately, the Cy5 fluorophore is prepared with a complementary azide (B81097) functional group (Cy5-azide). researchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is then used to covalently link the Cy5-azide to the alkyne-modified peptide, yielding the final this compound conjugate. researchgate.netresearchgate.net This method ensures that the dye is attached specifically at the N-terminus. researchgate.net
Amine-NHS Ester Coupling: Another prevalent method for labeling peptides is the reaction between a primary amine (e.g., the N-terminal amine or the epsilon-amine of a lysine (B10760008) residue) and an N-hydroxysuccinimide (NHS) ester-functionalized fluorophore. nih.govmedchemexpress.com For example, Cy5-NHS ester can react with free amine groups on ProTx-II under slightly alkaline conditions to form a stable amide bond. medchemexpress.comnih.gov While effective, this method can be less specific if the peptide contains multiple lysine residues, potentially resulting in a heterogeneous mixture of labeled products. nih.gov To achieve site-specificity, lysine residues can be selectively protected during synthesis or replaced with other amino acids to ensure only a single desired amine is available for labeling. nih.gov
Spectroscopic and Chromatographic Characterization of the this compound Conjugate for Research Applications
To ensure the purity and integrity of the final product, this compound undergoes rigorous characterization using chromatographic and spectroscopic techniques.
Chromatographic Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method used to assess the purity of the conjugate. researchgate.net In analytical RP-HPLC, this compound typically exhibits a longer retention time compared to its unlabeled precursor, PAM-ProTx-II. researchgate.netresearchgate.net This shift indicates an increase in the hydrophobicity of the molecule due to the addition of the bulky, hydrophobic Cy5 dye. researchgate.netresearchgate.net
Mass Spectrometry: The molecular identity of the conjugate is confirmed by mass spectrometry. Techniques like Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI QTOF MS) are used to determine the precise molecular weight of the this compound conjugate, verifying the successful coupling of the peptide and the fluorophore. researchgate.net
Spectroscopic Properties: The fluorescent properties of the conjugate are fundamental to its application. Cyanine (B1664457) 5 is a near-infrared fluorescent dye. lifetein.com The characteristic spectroscopic properties of Cy5 are a maximum excitation wavelength of approximately 650 nm and a maximum emission wavelength of around 670 nm. sb-peptide.com These properties are verified using fluorescence spectroscopy.
The functional activity of this compound is a critical characterization parameter. Electrophysiological assays are used to measure the conjugate's ability to block the NaV1.7 channel. Studies have shown that the this compound conjugate retains potent NaV1.7 blocking activity, with a reported IC₅₀ value (the concentration required to inhibit 50% of the channel's current) of 14.5 ± 1.1 nM. researchgate.net It has also been demonstrated to fully block NaV1.7 currents at a concentration of 100 nM. smartox-biotech.com
| Characterization Method | Observation for this compound | Reference |
|---|---|---|
| Analytical RP-HPLC | Purity assessment; later elution than unlabeled ProTx-II, indicating increased hydrophobicity. | researchgate.net, researchgate.net |
| Mass Spectrometry (LC-ESI QTOF MS) | Confirms the expected molecular weight of the final conjugate. For example, a reported [M+3H]³⁺ value is 1490.3705. | researchgate.net |
| Fluorescence Spectroscopy | Excitation max ~650 nm; Emission max ~670 nm. | sb-peptide.com |
| Electrophysiology | Potent blocker of NaV1.7 with an IC₅₀ of 14.5 ± 1.1 nM. | researchgate.net |
Stoichiometric Aspects and Conjugation Efficiency in this compound Synthesis
The goal of the bioconjugation reaction is to achieve a well-defined product with a 1:1 stoichiometric ratio of the Cy5 dye to the ProTx-II peptide. smartox-biotech.com Achieving high conjugation efficiency is crucial for maximizing the yield of the desired product and simplifying subsequent purification. lifetein.com
Several factors influence the efficiency of the conjugation reaction. When using NHS ester chemistry, the pH of the reaction buffer and the concentration of the peptide are critical variables. aatbio.com Protein or peptide concentrations below 2 mg/mL can significantly reduce conjugation efficiency. aatbio.com The molar ratio of the dye to the peptide is also optimized to drive the reaction towards the mono-labeled product; a starting molar ratio of 10:1 (dye:peptide) is often recommended, with further optimization based on results. aatbio.com
| Parameter | Detail | Reference |
|---|---|---|
| Target Stoichiometry (Dye:Peptide) | 1:1 | smartox-biotech.com |
| Key Reaction Type | Click Chemistry (Azide-Alkyne Cycloaddition) | researchgate.net, researchgate.net |
| Recommended Peptide Concentration (for NHS coupling) | 2-10 mg/mL for optimal efficiency | aatbio.com |
| Typical Starting Molar Ratio (Dye:Peptide) | 10:1 (subject to optimization) | aatbio.com |
| Factors Affecting Efficiency | Peptide concentration, reaction pH, molar ratio of reactants, purification challenges. | lifetein.com, nih.gov, aatbio.com |
Molecular Pharmacology and Target Interaction Profiling of Cy5 Protx Ii
Quantitative Assessment of Voltage-Gated Sodium Channel Subtype Selectivity (NaV1.7 vs. NaV1.1, NaV1.2, NaV1.5, NaV1.6, NaV1.8, NaV1.9)
ProTx-II is well-documented for its high selectivity for the NaV1.7 channel. nih.gov The unlabeled peptide exhibits an IC50 value of approximately 0.3 nM for NaV1.7, while its affinity for other subtypes is significantly lower. smartox-biotech.comnih.gov For instance, the IC50 values for NaV1.2, NaV1.5, and NaV1.6 are reported to be 41 nM, 79 nM, and 26 nM, respectively. smartox-biotech.comsmartox-biotech.com This represents an approximate 100-fold selectivity for NaV1.7 over other tested subtypes. researchgate.net
The fluorescently labeled Cy5-ProTx-II retains this potent blocking activity on NaV1.7. smartox-biotech.comsmartox-biotech.com Studies have shown that this compound can fully block NaV1.7 currents at a concentration of 100 nM. smartox-biotech.com However, the addition of the Cy5 dye does impact the inhibitory potency. The IC50 value for this compound against hNaV1.7 has been determined to be 14.5 ± 1.1 nM. researchgate.net While this indicates a reduction in affinity compared to the unlabeled toxin, this compound remains a high-affinity blocker of NaV1.7. researchgate.netresearchgate.net Information on the specific IC50 values of this compound for the other NaV subtypes (NaV1.1, NaV1.8, NaV1.9) is not as readily available in the reviewed literature. However, the available data strongly suggests that the selectivity profile is largely maintained. smartox-biotech.com
Interactive Data Table: IC50 Values of ProTx-II and this compound for NaV Channel Subtypes
| Compound | NaV1.7 | NaV1.2 | NaV1.5 | NaV1.6 |
| ProTx-II | ~0.3 nM smartox-biotech.comnih.gov | 41 nM smartox-biotech.comsmartox-biotech.com | 79 nM smartox-biotech.comsmartox-biotech.com | 26 nM smartox-biotech.comsmartox-biotech.com |
| This compound | 14.5 ± 1.1 nM researchgate.net | Not Reported | Not Reported | Not Reported |
Evaluation of Cross-Reactivity with Other Ion Channel Families (e.g., Voltage-Gated Calcium Channels, Potassium Channels)
The parent compound, ProTx-II, has been shown to modify the activation kinetics of voltage-gated calcium (CaV) channels, in addition to NaV channels. nih.gov However, it does not appear to affect potassium (KV) channels. nih.gov Specifically, ProTx-I, a closely related peptide, inhibits KV2.1 channels with a tenfold lower potency than its action on NaV channels. smartox-biotech.com
Research into the cross-reactivity of the fluorescently labeled this compound with other ion channel families is less extensive. However, given that the core peptide structure is responsible for target interaction, it is plausible that this compound retains some activity towards CaV channels, though this requires direct experimental confirmation. The selectivity of ProTx-II analogues can be engineered; for instance, replacing arginine at position 14 with a neutral residue in a similar toxin, HsTX1, reduced its affinity for KV1.1 channels significantly without affecting its affinity for KV1.3. frontiersin.org This highlights the potential for modifying the cross-reactivity profile of ProTx-II derivatives.
Interactive Data Table: Cross-Reactivity of ProTx-II Peptides
| Peptide | Target Ion Channel Family | Effect |
| ProTx-II | Voltage-Gated Calcium (CaV) Channels | Modifies activation kinetics nih.gov |
| ProTx-II | Voltage-Gated Potassium (KV) Channels | No significant effect nih.gov |
| ProTx-I | Voltage-Gated Potassium (KV) Channels (KV2.1) | Inhibits with 10-fold less potency than on NaV channels smartox-biotech.com |
Analysis of Binding Affinity and Specificity of this compound to NaV Channels in Heterologous Expression Systems
This compound binds with high affinity to human NaV1.7 channels expressed in heterologous systems like HEK293 and CHO cells. smartox-biotech.comresearchgate.netresearchgate.net The binding of ProTx-II and its derivatives is known to be state-dependent, showing a higher affinity for the resting state of the NaV1.7 channel. frontiersin.org The toxin interacts with a novel binding site on the channel, distinct from those of other known NaV channel modulators, which likely contributes to its subtype selectivity. nih.govnih.gov Specifically, ProTx-II interacts with the voltage-sensing domain (VSD) of the channel, particularly the S3-S4 extracellular loop of domain II, trapping it in a resting state. researchgate.netfrontiersin.org
The binding of this compound to NaV1.7 is characterized by its potent inhibitory effect, with an IC50 of 14.5 nM. researchgate.net This demonstrates a strong and specific interaction even with the fluorescent label attached. The inhibition by this compound is resistant to washout, suggesting a slow dissociation rate. smartox-biotech.com However, the inhibition can be partially relieved by depolarization of the cell membrane. smartox-biotech.com
Comparative Binding Studies of this compound with Unlabeled ProTx-II and Other Venom Peptides
Comparative studies are crucial for understanding the impact of modifications on a peptide's function. The binding affinity of unlabeled ProTx-II for NaV1.7 is exceptionally high, with a reported Kd of 0.3 nM. nih.gov In comparison, the IC50 for this compound is 14.5 nM. researchgate.net Another fluorescently labeled analogue, ATTO488-ProTx-II, exhibits an even lower IC50 of 2.3 ± 1.1 nM, suggesting that the nature of the fluorophore can significantly influence the interaction. researchgate.net
Compared to other venom peptides targeting NaV1.7, such as Huwentoxin-IV (HwTx-IV), ProTx-II generally shows higher affinity. nih.gov For instance, one study found ProTx-II to have a 30-fold higher affinity for wild-type hNaV1.7 than HwTx-IV. nih.gov The development of various ProTx-II derivatives, including biotinylated and other fluorescently tagged versions, aims to create a toolbox of probes with varying properties for different experimental needs, such as pull-down assays and cell imaging. smartox-biotech.comresearchgate.netsmartox-biotech.com These analogues, while sometimes showing a slight reduction in affinity, generally maintain the high selectivity for NaV1.7. smartox-biotech.com
Interactive Data Table: Comparative IC50 Values of ProTx-II Analogues and Other Venom Peptides for hNaV1.7
| Peptide | IC50 / Kd | Reference |
| ProTx-II | ~0.3 nM (IC50/Kd) | smartox-biotech.comnih.gov |
| This compound | 14.5 ± 1.1 nM (IC50) | researchgate.net |
| ATTO488-ProTx-II | 2.3 ± 1.1 nM (IC50) | researchgate.net |
| Huwentoxin-IV (HwTx-IV) | ~30-fold lower affinity than ProTx-II | nih.gov |
Electrophysiological Characterization and Functional Modulation by Cy5 Protx Ii
Whole-Cell Patch-Clamp Electrophysiological Recordings of Cy5-ProTx-II Effects on NaV Channel Currents
Whole-cell patch-clamp electrophysiology is the primary technique used to characterize the effects of this compound on NaV channel currents. In these experiments, cells expressing specific NaV channel subtypes, such as human NaV1.7, are voltage-clamped, and ionic currents are recorded in response to controlled changes in membrane potential.
When applied to cells expressing hNaV1.7, this compound demonstrates a potent inhibitory effect on the sodium current. smartox-biotech.com For instance, in recordings from cells held at a potential of -90 mV or -100 mV, the application of this compound at nanomolar concentrations leads to a time-dependent reduction in the peak current elicited by depolarizing pulses (e.g., to -10 mV or 0 mV). smartox-biotech.comresearchgate.net Studies show that a 100 nM concentration of this compound can fully block the hNaV1.7 current. smartox-biotech.com The inhibition induced by the toxin is notably resistant to washout; however, it can be partially reversed by strongly depolarizing the cell membrane. smartox-biotech.com
Representative recordings illustrate a clear reduction in current amplitude following the application of various concentrations of this compound. researchgate.net These experiments confirm that the fluorescent labeling does not abolish the toxin's ability to physically obstruct or allosterically modulate the channel to reduce ion flow.
Detailed Analysis of this compound-Mediated Modulation of NaV Channel Activation and Inactivation Gating Properties
This compound, like its parent compound ProTx-II, functions as a gating modifier toxin. smartox-biotech.comcreative-peptides.com Its primary mechanism involves altering the voltage-dependent activation of NaV channels. The toxin binds to the channel's voltage-sensor domain (VSD), specifically VSD-II, trapping it in its resting state. wikipedia.orgnih.gov This interaction impedes the normal outward movement of the S4 voltage sensor that occurs during membrane depolarization, thereby inhibiting channel activation. nih.gov
The functional consequence of this mechanism is a shift in the voltage dependence of activation to more positive or depolarized potentials. smartox-biotech.commedchemexpress.comrndsystems.com This means a stronger depolarization is required to open the channels in the presence of the toxin.
In addition to its well-documented effects on activation, ProTx-II and its analogs can also modulate inactivation. Studies on the fluorescently-labeled analog ATTO488-ProTx-II, which has similar pharmacological properties, revealed that the toxin can induce a significant hyperpolarizing shift in the voltage-dependence of steady-state inactivation. researchgate.net This effect on inactivation, potentially mediated by interactions with VSD-IV, appears to be a separate process from the inhibition of activation. wikipedia.org The inhibitor ProTx-II has also been shown to slow the rate of NaV1.7 activation. researchgate.net
Determination of Half-Maximal Inhibitory Concentrations (IC50) and Dose-Response Relationships for this compound
Dose-response studies have been conducted to quantify the potency of this compound. By applying a range of concentrations and measuring the resulting inhibition of the peak NaV1.7 current, a dose-response curve can be generated.
For this compound acting on human NaV1.7 channels, the half-maximal inhibitory concentration (IC50) has been determined to be 14.5 ± 1.1 nM. researchgate.net The corresponding Hill coefficient (nH) was found to be 1.7 ± 0.3. researchgate.net An interesting feature of its inhibitory action is that even at saturating concentrations, a small fraction of the current, approximately 11%, remains unblocked. researchgate.net
The parent compound, ProTx-II, is significantly more potent, with a reported IC50 of approximately 0.3 nM for hNaV1.7. wikipedia.orgcreative-peptides.commedchemexpress.com It exhibits at least 100-fold selectivity for NaV1.7 over other subtypes such as NaV1.2, NaV1.5, and NaV1.6. wikipedia.orgsmartox-biotech.commedchemexpress.com The attachment of the Cy5 fluorophore results in a modest reduction in potency compared to the wild-type toxin, but it remains a high-affinity blocker. researchgate.netresearchgate.net
| Compound | Target Channel | IC50 Value | Source(s) |
| This compound | hNaV1.7 | 14.5 ± 1.1 nM | researchgate.net |
| ATTO488-ProTx-II | hNaV1.7 | 2.3 ± 1.1 nM | researchgate.net |
| ProTx-II (unlabeled) | hNaV1.7 | ~0.3 nM | wikipedia.orgcreative-peptides.commedchemexpress.comnih.gov |
| ProTx-II (unlabeled) | NaV1.2 | 41 nM | smartox-biotech.comsmartox-biotech.com |
| ProTx-II (unlabeled) | NaV1.5 | 79 nM | smartox-biotech.comsmartox-biotech.com |
| ProTx-II (unlabeled) | NaV1.6 | 26 nM | smartox-biotech.comsmartox-biotech.com |
This table provides a comparison of the inhibitory potency of this compound and related compounds on various voltage-gated sodium channel subtypes.
Studies on the Impact of this compound on Action Potential Firing and Propagation in Excitable Cells and Isolated Nerves
By inhibiting NaV channels, particularly NaV1.7 which is densely expressed in nociceptive neurons, ProTx-II effectively suppresses neuronal excitability. nih.govgoogle.com Studies on the unlabeled toxin demonstrate that it can block the propagation of action potentials in nociceptors. medchemexpress.comnih.gov Specifically, the application of ProTx-II to desheathed cutaneous nerves was shown to completely block the compound action potential in C-fibers at concentrations that had minimal effect on the conduction in Aβ-fibers. smartox-biotech.comnih.gov
Furthermore, in whole-cell patch-clamp recordings from dorsal root ganglion (DRG) neurons, bath application of ProTx-II was found to suppress spontaneous action potentials. nih.gov Given that this compound retains the potent NaV1.7 blocking activity of its parent compound, it is expected to have a similar inhibitory effect on action potential firing and propagation in these excitable cells. smartox-biotech.combioleaf.com This makes it a valuable tool for visualizing and simultaneously modulating the activity of neurons involved in pain signaling.
Examination of the Role of NaV Channel Auxiliary Subunits in Mediating this compound Modulatory Effects
The function of NaV channel α-subunits is modulated by auxiliary β-subunits. nih.govfrontiersin.org Research has investigated how these subunits influence the effects of toxins like ProTx-II. One study specifically examined the interaction between ProTx-II, NaV1.7, and the β3-subunit. researchgate.net
The results indicated that the presence of the β3-subunit can partially abrogate the modulatory effects of ProTx-II on NaV1.7 gating. researchgate.net For example, the slowing of the rate of channel activation induced by ProTx-II was less pronounced when the β3-subunit was co-expressed with the NaV1.7 α-subunit. researchgate.net This finding suggests that auxiliary subunits can alter the binding or conformational impact of this compound on the channel, highlighting the complexity of NaV channel pharmacology within a more complete physiological context.
Biophysical and Biochemical Investigations Utilizing Cy5 Protx Ii
Fluorescence-Based Binding Assays (e.g., Fluorescence Polarization, Surface Plasmon Resonance) for Real-Time Interaction Analysis
Fluorescence-based assays are pivotal for studying the real-time kinetics and affinity of the Cy5-ProTx-II interaction with NaV channels without the need for radioactive materials. These methods offer high sensitivity and are amenable to high-throughput screening formats.
Fluorescence Polarization (FP): This technique measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner. sb-peptide.com When the small this compound molecule is in solution, it rotates rapidly, resulting in low polarization of its emitted light. Upon binding to the much larger NaV channel protein, its rotation slows significantly, leading to an increase in fluorescence polarization. koreascience.kr This change in polarization is directly proportional to the fraction of bound toxin, allowing for the determination of binding affinities (Kd).
A key application of this method was demonstrated in the validation of purified, full-length, native NaV1.7 protein. rupress.org In a saturation binding experiment, the polarization values of this compound were measured after incubation with increasing concentrations of purified native NaV1.7. rupress.org A concentration-dependent increase in polarization confirmed the specific binding, which was absent when the channel was denatured by heat, underscoring the assay's ability to confirm the functional integrity of the purified channel. rupress.org Because FP is a homogeneous, mix-and-read technique, it is highly suitable for screening libraries of unlabeled compounds that can compete with this compound for the binding site on the NaV channel. koreascience.kr
Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events. uq.edu.aunih.gov In a typical setup, a NaV channel or a lipid bilayer mimicking the cell membrane is immobilized on the chip. A solution containing this compound (or unlabeled ProTx-II) is then flowed over the surface. The binding of the toxin to the immobilized target causes an increase in mass at the surface, which is detected as a change in the SPR signal. nih.gov This allows for the precise calculation of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (Kd) can be derived. Studies using SPR have been instrumental in characterizing the interaction of ProTx-II with various lipid bilayers, a crucial step preceding its interaction with the channel itself. nih.gov
Table 1: Fluorescence Polarization Assay Data for this compound Binding to NaV1.7 This table is representative of data from a fluorescence polarization binding assay.
| NaV1.7 Concentration (nM) | Fluorescence Polarization (mP) - Native | Fluorescence Polarization (mP) - Denatured |
|---|---|---|
| 0 | 55 | 55 |
| 25 | 95 | 56 |
| 50 | 130 | 54 |
| 100 | 185 | 55 |
| 150 | 220 | 57 |
| 200 | 240 | 56 |
This interactive table illustrates the specific increase in polarization as this compound binds to native NaV1.7, with no significant change observed for the denatured protein, based on findings from Calixar. rupress.org
Radioligand Binding Assays (e.g., Using ¹²⁵I-ProTx-II) for High-Affinity Receptor Mapping
Radioligand binding assays are considered a gold standard for quantifying receptor-ligand interactions due to their high sensitivity and robustness. smartox-biotech.com For studying ProTx-II, a mono-iodinated version, ¹²⁵I-ProTx-II, is used. These assays have been critical in mapping the high-affinity binding site of ProTx-II on NaV1.7 channels.
In saturation binding experiments, cells expressing recombinant human NaV1.7 (hNaV1.7) are incubated with increasing concentrations of ¹²⁵I-ProTx-II. This allows for the determination of the maximal number of binding sites (Bmax) and the dissociation constant (Kd), which reflects the radioligand's affinity. researchgate.net Studies have shown that ¹²⁵I-ProTx-II binds with a very high affinity to hNaV1.7, with reported Kd values in the sub-nanomolar range (e.g., 0.3 nM to 0.61 nM). researchgate.netnih.gov
Competition binding assays are another powerful application. Here, a fixed concentration of ¹²⁵I-ProTx-II is co-incubated with varying concentrations of an unlabeled competitor compound (like unlabeled ProTx-II or other NaV1.7-targeting peptides). researchgate.net The ability of the competitor to displace the radioligand is measured, and an inhibition constant (Ki) is calculated. This approach has been used to confirm that other tarantula venom peptides, such as HwTx-IV and GpTx-1, compete with ProTx-II for a similar binding site on hNaV1.7. researchgate.net Furthermore, the binding of ¹²⁵I-ProTx-II was found to be insensitive to other known NaV channel modulators, suggesting that ProTx-II occupies a novel binding site, distinct from those used by traditional local anesthetics. nih.gov
Table 2: Radioligand Binding Parameters for ¹²⁵I-ProTx-II with hNaV1.7
| Parameter | Reported Value | Reference |
|---|---|---|
| Kd (Dissociation Constant) | 0.3 nM | nih.gov |
| Kd (Dissociation Constant) | 0.61 ± 0.2 nM | researchgate.net |
| Bmax (Maximal Binding Sites) | 540 ± 62.8 fmol/mg protein | researchgate.net |
| Ki (ProTx-II) | 1.1 ± 0.6 nM | researchgate.net |
| Ki (HwTx-IV) | 1.6 ± 0.3 nM | researchgate.net |
| Ki (GpTx-1) | 5.3 ± 1.1 nM | researchgate.net |
This interactive table summarizes key binding parameters determined from radioligand assays using ¹²⁵I-ProTx-II on cells expressing human NaV1.7.
Characterization of Toxin-Membrane Interactions and the Role of Lipid Bilayers in this compound Binding to NaV Channels
The interaction between ProTx-II and the lipid bilayer is a critical prerequisite for its inhibitory action on NaV channels. nih.gov It is hypothesized that the toxin first partitions into the cell membrane, which increases its effective concentration near the channel and facilitates its binding to a membrane-restricted site on the channel's voltage-sensing domains (VSDs). nih.gov
Studies using techniques like Surface Plasmon Resonance (SPR) and fluorescence spectroscopy have demonstrated that ProTx-II binds directly to phospholipid membranes. nih.gov The structure of ProTx-II reveals an amphipathic surface, with a hydrophobic patch surrounded by positively charged residues. nih.gov This hydrophobic surface is thought to anchor the toxin to the water-lipid interface of the membrane. nih.gov
Research has shown a direct correlation between the membrane binding affinity of ProTx-II analogues and their potency as NaV1.7 inhibitors. nih.gov Analogues with reduced membrane binding affinity also displayed weaker channel inhibition. This supports a model where the lipid bilayer acts as a "springboard," concentrating the toxin and orienting it optimally to engage with its binding site within the VSD of the NaV channel. nih.gov The use of this compound in cell imaging can further help visualize this initial membrane association before channel binding.
Application of Förster Resonance Energy Transfer (FRET) to Elucidate Conformational Changes and Toxin-Channel Proximity upon this compound Binding
Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two fluorescent molecules (a donor and an acceptor) on a scale of 1-10 nanometers. nih.gov This makes it an ideal tool for studying molecular proximity and conformational changes in proteins. rupress.org The binding of ProTx-II is known to trap the voltage sensor of the NaV channel in a specific conformation, an event that can be monitored by FRET.
In a hypothetical FRET experiment, the NaV channel could be labeled with a donor fluorophore (e.g., Cy3 or a fluorescent protein). This compound would serve as the acceptor, as Cy5 is a commonly used and efficient FRET acceptor. rupress.org When the this compound molecule binds to its site on the channel, it comes into close proximity with the donor fluorophore. If the donor is excited, it can transfer its energy non-radiatively to the Cy5 acceptor, causing the donor's fluorescence to decrease (quench) and the acceptor's fluorescence to increase.
The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor. nih.gov By measuring changes in FRET efficiency, researchers can:
Confirm the direct binding and proximity of this compound to a specific domain of the NaV channel.
Detect conformational changes in the channel that occur upon toxin binding, which would alter the distance or orientation between the donor and acceptor.
Map the toxin's binding site by placing the donor fluorophore at different locations on the channel protein.
While specific studies detailing a this compound and labeled-NaV FRET pair are not prominent, the principles of FRET and the availability of these reagents make it a powerful and feasible strategy for gaining dynamic structural insights into toxin-channel interactions. rupress.org
Pull-Down and Affinity Purification Strategies Using this compound for NaV Channel Isolation and Characterization
Affinity purification is a powerful biochemical method used to isolate a specific protein from a complex mixture, such as a cell lysate. This is achieved by using a "bait" molecule that binds specifically to the protein of interest. Tagged versions of ProTx-II are ideal for the isolation and purification of NaV channels.
While biotinylated ProTx-II (Biot-ProTx-II) is commonly used for this purpose, this compound can also be employed in similar strategies like affinity chromatography or immunoprecipitation.
Pull-Down Assay: In this approach, this compound could be used as the bait to "pull down" NaV channels from a solubilized cell membrane preparation. The general workflow would be:
Incubation: Solubilized proteins from cells expressing the target NaV channel are incubated with this compound.
Capture: The this compound/NaV channel complex is captured on a solid support (e.g., beads) coated with high-affinity anti-Cy5 antibodies.
Washing: Unbound proteins are washed away, leaving the purified NaV channel attached to the beads via the this compound and antibody linker.
Elution and Analysis: The purified NaV channel is then eluted from the beads and can be identified and characterized using techniques like SDS-PAGE and mass spectrometry.
These strategies, enabled by tagged toxins like this compound and Biot-ProTx-II, are invaluable for confirming binding partners, isolating channel subtypes for structural studies, and identifying proteins that associate with the NaV channel complex in its native environment.
Table 3: Mentioned Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| ProTx-II | Protoxin-II |
| ¹²⁵I-ProTx-II | Mono-iodo-ProTx-II |
| NaV1.7 | - |
| HwTx-IV | Huwentoxin-IV |
| GpTx-1 | - |
| Biot-ProTx-II | Biotinylated ProTx-II |
| Cy3 | - |
Advanced Imaging Applications of Cy5 Protx Ii As an Optical Probe
Live Cell Imaging of NaV1.7 Channels in Cultured Neurons and Heterologous Expression Systems using Cy5-ProTx-II
This compound serves as a valuable probe for real-time visualization of NaV1.7 channels in living cells. In heterologous expression systems, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells engineered to express human NaV1.7, this compound enables researchers to confirm channel expression and study its localization on the cell surface. nih.gov This is a significant advantage over traditional antibody-based methods, which are often less effective at detecting the native conformation of ion channels in living cells. smartox-biotech.com
The utility of fluorescently-labeled ProTx-II analogues extends to cultured neurons, including dorsal root ganglion (DRG) neurons, which endogenously express NaV1.7. nih.gov In these primary neuronal cultures, this compound can be used to label the soma and proximal neurites, providing a direct means to investigate the distribution of NaV1.7 channels in a more physiologically relevant context. nih.gov The ability to image these channels in live neurons is crucial for understanding their contribution to neuronal excitability and pain signaling. smartox-biotech.comgoogle.com
| Cell Type | Application of this compound | Key Findings | References |
|---|---|---|---|
| HEK293 cells expressing hNaV1.7 | Validation of channel expression and localization | Demonstrates specific binding to cells expressing NaV1.7. | nih.gov |
| CHO cells expressing hNaV1.7 | Live cell imaging and labeling of NaV1.7 | ATTO488-ProTx-II, a similar probe, successfully labeled NaV1.7 expressing CHO cells. | nih.gov |
| Dorsal Root Ganglion (DRG) neurons | Imaging of endogenous NaV1.7 channels | Labeled proximal neurite parts and soma of DRG neurons. | nih.gov |
Confocal and Multi-Photon Microscopy for Subcellular Localization and Visualization of this compound Binding Sites
Confocal and multi-photon microscopy are powerful techniques that offer enhanced optical resolution and the ability to acquire three-dimensional images, making them ideal for studying the subcellular localization of this compound binding sites. nih.govntu.edu.sg These methods can distinguish between staining on the cell membrane and within intracellular compartments, a critical capability for understanding ion channel trafficking and distribution. ntu.edu.sg
The fluorescent properties of this compound are well-suited for these advanced microscopy techniques. smartox-biotech.comsb-peptide.com By visualizing the fluorescence of this compound, researchers can pinpoint the location of NaV1.7 channels on the plasma membrane of neurons and other excitable cells. vulcanchem.com This provides valuable information about the spatial organization of these channels, which is essential for their function in initiating and propagating action potentials. nih.gov The punctate staining pattern observed in some studies using similar fluorescent probes suggests that NaV1.7 channels may be localized in specific microdomains or endosomal compartments within the cell. researchgate.net
Utilization of Flow Cytometry for the Identification, Quantification, and Sorting of NaV1.7-Expressing Cell Populations
Flow cytometry, a technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser, can be effectively combined with this compound to study NaV1.7-expressing cells. smartox-biotech.comvulcanchem.com This method allows for the rapid identification, quantification, and even sorting of cell populations based on the fluorescence intensity of the bound this compound.
This application is particularly useful for quantifying the level of NaV1.7 expression on the surface of different cell types or for isolating pure populations of NaV1.7-expressing cells for further study. google.com For instance, in a mixed population of cells, those expressing NaV1.7 will bind to this compound and exhibit a fluorescent signal that can be detected and measured by the flow cytometer. This enables researchers to determine the percentage of cells expressing the channel and to physically separate them from non-expressing cells.
Super-Resolution Microscopy and Single-Molecule Tracking Studies Employing this compound for High-Precision Channel Dynamics
Super-resolution microscopy techniques, which bypass the diffraction limit of light, can provide unprecedented detail about the organization and dynamics of NaV1.7 channels when used in conjunction with probes like this compound. vulcanchem.com These advanced imaging methods could potentially reveal the nanoscale organization of NaV1.7 channels, including their clustering and turnover in living cells. vulcanchem.com
Single-molecule tracking studies, a subset of super-resolution microscopy, would allow for the direct observation of individual this compound molecules bound to NaV1.7 channels. This would provide dynamic information about the movement and behavior of single channels within the cell membrane. For example, studies using Cy5-labeled toxins targeting other ion channels have successfully resolved channel locations with high precision and described their distribution and dynamics across the cell membrane. nih.gov Similar approaches with this compound could yield significant insights into the real-time behavior of NaV1.7 channels.
Applications in Preclinical Animal Models for Ex Vivo Tissue Imaging and Biodistribution Analysis of NaV Channels
The use of this compound extends to preclinical animal models, where it can be used for ex vivo tissue imaging and to analyze the biodistribution of NaV channels. researchgate.netcrownbio.com Following administration of the probe to an animal, tissues can be excised and imaged to determine the location and relative abundance of NaV1.7 channels. This is particularly relevant for understanding the distribution of these channels in peripheral nerves and other tissues implicated in pain pathways. google.com
Structural Biology and Molecular Mechanism of Action of Protx Ii and Cy5 Protx Ii
Determination of the Three-Dimensional Solution Structure of ProTx-II (e.g., Nuclear Magnetic Resonance Spectroscopy)
An atomic-resolution crystal structure of ProTx-II has also been solved, corroborating the features observed in the NMR structures, including the ICK fold and the conformationally labile N- and C-termini. nih.govacs.org The core of the peptide is largely rigid and hydrophobic. acs.org
Identification of Key Amino Acid Residues and Structural Motifs in ProTx-II Critical for NaV Channel Interaction (e.g., Inhibitor Cystine Knot Motif, Disulfide Bond Connectivity)
The inhibitory activity of ProTx-II is intrinsically linked to its specific structural features, most notably the inhibitor cystine knot (ICK) motif and the arrangement of its disulfide bonds. The ICK scaffold is defined by three disulfide bonds with a specific connectivity pattern (Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25), which stabilizes the peptide's three-dimensional structure. smartox-biotech.comcreative-peptides.comacs.orgfrontiersin.org This stable framework is crucial for its function as a gating modifier of voltage-gated sodium (NaV) channels. researchgate.net
Mutagenesis studies have identified several key amino acid residues that are critical for ProTx-II's interaction with NaV channels. A hydrophobic patch on the toxin's surface, including residues such as Trp5, Met6, Trp7, and Trp24, is essential for its inhibitory activity. nih.govresearchgate.net These hydrophobic residues are thought to anchor the toxin in the cell membrane, positioning it for optimal interaction with the channel. tandfonline.comqut.edu.au Additionally, a polybasic C-terminal tail, featuring residues Lys26, Lys27, and Lys28, plays a significant role in the toxin's potency and its interaction with the channel. tandfonline.com The flexible C-terminal region, in general, has been shown to be important for both the potency and isoform selectivity of ProTx-II. tandfonline.com
Characterization of the Toxin-Binding Site(s) on NaV Channels, Focusing on Voltage-Sensor Domains (VSD-II, VSD-IV)
ProTx-II exerts its inhibitory effect by binding to the voltage-sensor domains (VSDs) of NaV channels, specifically VSD-II and VSD-IV. wikipedia.orgnih.govrupress.org This interaction traps the voltage sensors in their resting or closed state, thus shifting the voltage-dependence of channel activation to more depolarized potentials. researchgate.netwikipedia.org
The primary binding site for ProTx-II, responsible for inhibiting channel activation, is located on VSD-II. wikipedia.orgresearchgate.netpnas.org The toxin interacts with the S3-S4 linker of VSD-II, a region often referred to as neurotoxin receptor site 4. wikipedia.orgresearchgate.net Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies of ProTx-II in complex with NaV1.7 or chimeric channels have confirmed that the toxin binds to the outer edge of VSD-II. tandfonline.com
In addition to its action on VSD-II, ProTx-II can also bind to VSD-IV, which modulates the fast inactivation of the channel. wikipedia.orgrupress.org However, the affinity of ProTx-II for VSD-IV is significantly lower than for VSD-II, and this effect is often masked by the more potent inhibition of activation. rupress.orgbiorxiv.org The ability of ProTx-II to interact with two distinct sites on the channel highlights the complexity of its mechanism of action. wikipedia.org
Computational Modeling and Molecular Dynamics Simulations to Elucidate ProTx-II/NaV Channel Binding Interfaces and Dynamics
Computational modeling and molecular dynamics (MD) simulations have provided significant insights into the dynamic interactions between ProTx-II and NaV channels at an atomic level. rupress.orgbiorxiv.orgnih.govresearchgate.net These studies have been instrumental in refining our understanding of the binding interfaces and the conformational changes that occur upon toxin binding.
MD simulations have been used to model the ProTx-II–hNaV1.7 complex, revealing how the toxin's residues interact with the channel and the surrounding lipid membrane. nih.govelifesciences.orgbiorxiv.org These simulations have shown that ProTx-II binds most favorably to the deactivated state of VSD-II and the activated state of VSD-IV. rupress.org Key interactions identified through these models include those mediated by ProTx-II residues Arg22, Lys26, Lys27, Lys28, and Trp30 with the VSD and lipid molecules. rupress.org
Furthermore, computational approaches like Rosetta have been employed to design new ProTx-II variants with improved potency and selectivity. nih.gov By analyzing the structural data from cryo-EM and X-ray crystallography, researchers can model specific substitutions in the ProTx-II sequence to enhance its interaction with the target channel. nih.govelifesciences.org These computational tools are crucial for guiding the rational design of novel peptide-based therapeutics. biorxiv.orgresearchgate.net
Structural Insights from Cryo-Electron Microscopy (Cryo-EM) of NaV Channels in Complex with ProTx-II and Related Toxins
Cryo-electron microscopy (cryo-EM) has been a pivotal technique in visualizing the interaction between ProTx-II and NaV channels at near-atomic resolution. nih.govfrontiersin.orgnih.gov These studies have provided direct structural evidence for the binding of ProTx-II to the voltage-sensing domains (VSDs) of the channel.
Cryo-EM structures of the human NaV1.7 channel in complex with ProTx-II have revealed that the toxin binds to both VSD-II and VSD-IV. frontiersin.orgrcsb.org Specifically, one molecule of ProTx-II was observed on top of the S3-S4 linker in VSD-II, and another was found near VSD-IV. rcsb.org These structures suggest that the binding of ProTx-II induces subtle conformational changes in the activated VSDs. frontiersin.org
In some cases, the resolution of the cryo-EM map in the region of the toxin has been moderate, making precise docking of the toxin structure challenging. tandfonline.com To overcome this, chimeric channel constructs, such as a NaVAb channel with the VSD-II from human NaV1.7, have been used to obtain higher-resolution structures of the ProTx-II complex. nih.govfrontiersin.orgnih.gov These chimeric structures have been crucial in revealing the molecular determinants of the ProTx-II interaction in both the deactivated and activated states of the channel. nih.govelifesciences.org
Rational Design and Development of Protx Ii Analogues and Derivatives
Comprehensive Structure-Activity Relationship (SAR) Studies to Optimize ProTx-II Functionality
Understanding the relationship between the structure of ProTx-II and its activity is fundamental to optimizing its function. The toxin features a well-defined inhibitor cystine knot (ICK) motif, which provides a stable scaffold, and a more flexible C-terminal tail. researchgate.nettandfonline.com SAR studies have revealed that specific regions and individual amino acid residues are critical for its interaction with NaV channels.
Early SAR studies demonstrated that the flexible C-terminal tail plays a significant role in the peptide's potency and isoform selectivity. tandfonline.com For instance, modifying the C-terminal functional group from a carboxylic acid to a methylamide resulted in a 24-fold increase in potency for NaV1.7. tandfonline.comnih.gov Conversely, modifications within the core ICK structure, particularly in loops 2, 3, and 4, were often found to be detrimental to its inhibitory activity. researchgate.net
Systematic alanine (B10760859) scanning and other substitution analyses have identified key residues essential for activity. Residues forming a hydrophobic patch, including W5, M6, W7, W24, and W30, are crucial for high-affinity interactions and potency. researchgate.net Substitutions at these positions, such as W7A or W30A, can lead to a greater than 10-fold loss in potency. researchgate.net In contrast, other residues, including Y1, Q3, and S11, are more tolerant to substitution, providing sites for modification to enhance other properties like selectivity or to attach functional tags without significantly compromising binding affinity. tandfonline.comresearchgate.net These studies underscore that the potency of ProTx-II is directly linked to its interaction with the lipid membrane, a process mediated by its hydrophobic face. researchgate.net
| Residue/Region | Modification | Observed Effect on Functionality | Reference(s) |
| C-terminal Tail | Change from carboxylic acid to methylamide | 24-fold increase in NaV1.7 potency | tandfonline.comnih.gov |
| Loop 1 | Tolerates modifications | Allows for optimization | researchgate.net |
| Loops 2, 3, 4 | Modifications often deleterious | Critical for NaV inhibition | researchgate.net |
| W5, M6, W7, W24 | Substitution with Alanine | >10-fold loss in potency | researchgate.net |
| W30 | Substitution with Leucine (W30L) | Significantly improved selectivity for NaV1.7 | nih.gov |
| Y1, W7, S11 | Substitutions (Y1Q, W7Q, S11A) | Improved potency, selectivity, and/or yield | tandfonline.comnih.gov |
Engineering of ProTx-II Variants with Enhanced Selectivity or Potency for Specific NaV Subtypes
A primary goal in ProTx-II engineering is to improve its selectivity for the NaV1.7 subtype over other NaV channels (e.g., NaV1.1, NaV1.4, NaV1.5, NaV1.6) to minimize off-target effects like motor deficits. nih.govnih.gov This has been pursued through extensive peptide engineering campaigns, often involving the creation and screening of large combinatorial libraries. nih.govtandfonline.com
One of the most comprehensive efforts involved systematically substituting each of the 24 non-cysteine residues in ProTx-II, leading to the generation of over 1,500 peptide variants. nih.govtandfonline.com This large-scale screening identified single-position substitutions that improved selectivity or peptide yield. nih.govnih.gov For example, the W30L substitution was found to significantly enhance selectivity for NaV1.7 over NaV1.5 and NaV1.6. nih.gov
By combining beneficial single substitutions, researchers have developed variants with dramatically improved profiles. One such engineered analogue, JNJ63955918, demonstrated at least 100-fold selectivity for NaV1.7 over all other tested NaV subtypes. nih.gov Although it had a slightly reduced affinity for NaV1.7 compared to the parent toxin, its enhanced selectivity profile provided a wider therapeutic window. nih.govnih.gov The structure of JNJ63955918 remains very similar to that of ProTx-II, adopting the same condensed ICK fold. nih.gov More recent efforts, guided by structural data from cryo-electron microscopy, have used Rosetta design to create peptides like PTx2-3127 and PTx2-3258, which exhibit IC₅₀ values of 7 nM and 4 nM for hNaV1.7, respectively, and over 1000-fold selectivity against several other human NaV subtypes. nih.gov
| Peptide Variant | IC₅₀ for hNaV1.7 (nM) | Selectivity Improvement Over ProTx-II | Reference(s) |
| ProTx-II | ~0.3 | Baseline | researchgate.nettandfonline.commedchemexpress.com |
| JNJ63955918 | ~3-10 | >100-fold vs. other NaV subtypes | nih.govresearchgate.netnih.gov |
| PTx2-3127 | 7 | >1000-fold vs. hNaV1.1, 1.3, 1.4, 1.5, 1.8, 1.9 | nih.gov |
| PTx2-3258 | 4 | >1000-fold vs. hNaV1.1, 1.3, 1.4, 1.5, 1.8, 1.9 | nih.gov |
Comparative Analysis of Cy5-ProTx-II with Other Fluorescently Tagged ProTx-II Analogues (e.g., ATTO488-ProTx-II)
To visualize NaV1.7 channels in cells and tissues, fluorescently tagged versions of ProTx-II have been developed. researchgate.netnih.gov These molecular probes are invaluable for studying channel distribution, trafficking, and dynamics. researchgate.netnih.gov The synthesis of these analogues typically involves "click chemistry" to attach a fluorescent dye to a modified ProTx-II peptide, for example, via a pentynoic acid (PAM) linker at the N-terminus. researchgate.net
Two prominent examples are this compound and ATTO488-ProTx-II. researchgate.netresearchgate.net While both are potent blockers of NaV1.7, the choice of the fluorescent tag can influence the pharmacological properties of the resulting conjugate. researchgate.net
Electrophysiological studies have shown that both analogues inhibit human NaV1.7 currents. However, ATTO488-ProTx-II exhibits a higher potency, with an IC₅₀ value of 2.3 nM, compared to this compound, which has an IC₅₀ of 14.5 nM. researchgate.net The increased hydrophobicity of the Cy5 dye compared to the ATTO488 dye may contribute to this difference in potency. researchgate.net Despite the slight reduction in affinity compared to the unlabeled peptide, this compound remains a potent and useful tool, fully blocking NaV1.7 currents at a concentration of 100 nM. smartox-biotech.com The fluorescent ATTO488-ProTx-II has been shown to specifically label NaV1.7 channels in various experimental conditions. researchgate.netnih.govnih.gov
| Fluorescent Analogue | Fluorophore | IC₅₀ vs. hNaV1.7 | Key Characteristics | Reference(s) |
| This compound | Cyanine (B1664457) 5 (Cy5) | 14.5 ± 1.1 nM | Increased hydrophobicity compared to PAM-ProTx II; fully blocks current at 100 nM. | researchgate.netresearchgate.netsmartox-biotech.com |
| ATTO488-ProTx-II | ATTO 488 | 2.3 ± 1.1 nM | Decreased hydrophobicity compared to PAM-ProTx II; effectively emulates properties of unlabeled ProTx-II. | researchgate.netresearchgate.netnih.gov |
Design and Validation of Other Affinity-Tagged ProTx-II Derivatives (e.g., Biotin-ProTx-II, Poly-Histidine Tagged ProTx-II)
Beyond fluorescence imaging, other affinity tags have been conjugated to ProTx-II to create tools for biochemical applications, such as protein purification and pull-down assays. researchgate.netnih.gov These tagged derivatives allow for the isolation and identification of NaV channels and their interacting partners from complex biological samples. smartox-biotech.com
Biotin-ProTx-II was designed by attaching a biotin (B1667282) molecule to the N-terminus of the peptide. smartox-biotech.com This derivative has proven to be a highly effective tool. Validation studies have shown that Biotin-ProTx-II successfully pulls down several NaV channel isoforms in a concentration-dependent manner. researchgate.netnih.gov Importantly, it largely emulates the pharmacological properties of the unlabeled ProTx-II, ensuring that it binds to the target channels with high affinity and specificity. researchgate.net
Poly-Histidine Tagged ProTx-II (8His-ProTx II) is another engineered derivative, created by adding an eight-histidine tag using click chemistry. researchgate.net While this analogue also functions as a high-affinity blocker of NaV1.7, its blocking properties were observed to differ slightly from those of Biotin-ProTx-II, highlighting how the nature of the appended tag can subtly influence the peptide's interaction with the channel. researchgate.net
These affinity-tagged versions of ProTx-II are crucial for expanding the experimental toolkit available to researchers, enabling a deeper biochemical characterization of NaV channels and their roles in cellular physiology. researchgate.netsmartox-biotech.com
Strategies for Developing Novel ProTx-II-Based Molecular Tools for Ion Channel Research and Modulator Discovery
The successful development of fluorescent and affinity-tagged ProTx-II analogues has paved the way for more advanced molecular tools for ion channel research. researchgate.netbiorxiv.org Future strategies are focused on leveraging these engineered peptides to gain deeper insights into channel biology and to accelerate the discovery of new therapeutic modulators. rupress.org
One key strategy involves using fluorescent probes like this compound and ATTO488-ProTx-II in high-resolution imaging techniques, including super-resolution microscopy. This could provide unprecedented detail on the nanoscale organization of NaV1.7 channels, including their trafficking, clustering, and turnover in live cells. vulcanchem.com
Furthermore, these probes are being integrated into high-throughput screening (HTS) platforms for drug discovery. researchgate.net For example, a fluorescently labeled ProTx-II analogue can be used in competitive binding assays. By monitoring the displacement of the fluorescent probe, researchers can rapidly screen large libraries of compounds to identify new molecules that bind to the same or overlapping sites on the NaV1.7 channel. vulcanchem.com
Computational modeling is another powerful strategy being employed. By creating atomistic structural models of ProTx-II and its analogues bound to NaV1.7, researchers can better understand the molecular basis of the toxin's potency and selectivity. biorxiv.orgrupress.org These computational insights can guide the rational design of new peptide variants with further improved properties, such as enhanced stability, better subtype selectivity, or different mechanisms of action, ultimately creating a new generation of biologics to study and potentially treat conditions like chronic pain. nih.govrupress.org
Q & A
Q. What ethical frameworks guide the sharing of this compound data involving human-derived samples?
- Follow GDPR and HIPAA guidelines for de-identified data. Key steps:
- Obtain informed consent for secondary data use.
- Use secure repositories (e.g., Zenodo, Dryad) with restricted access.
- Document metadata comprehensively (e.g., batch numbers, experimental conditions).
- Reference: Charité’s guidance on open data and patient rights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
